molecular formula C11H20O2 B14600337 Ethyl 2,6-dimethylhept-2-enoate CAS No. 60148-91-6

Ethyl 2,6-dimethylhept-2-enoate

Cat. No.: B14600337
CAS No.: 60148-91-6
M. Wt: 184.27 g/mol
InChI Key: UXXZRMQICUIQGB-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethylhept-2-enoate is an organic ester with the molecular formula C11H20O2 and a molecular weight of 184.275 g/mol . Its CAS registry number is 60148-91-6 . This compound is of significant interest in industrial research and development, particularly as a fragrance compound and a key intermediate in organic synthesis . It serves as a valuable building block for the enantioselective synthesis of complex molecular structures, such as protected 4-substituted syn-3,5-dihydroxy carboxylic esters, which are important motifs in natural product synthesis . The compound can be synthesized and subsequently hydrolyzed; for instance, related esters like 2,2-dimethyl-hept-6-enoic acid ethyl ester can be saponified using sodium hydroxide in methanol to yield the corresponding carboxylic acid for further synthetic applications . As a specialty chemical, this compound is primarily utilized in laboratory research settings for developing new synthetic methodologies and for exploring new fragrance compositions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

CAS No.

60148-91-6

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

ethyl 2,6-dimethylhept-2-enoate

InChI

InChI=1S/C11H20O2/c1-5-13-11(12)10(4)8-6-7-9(2)3/h8-9H,5-7H2,1-4H3

InChI Key

UXXZRMQICUIQGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CCCC(C)C)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Fischer Esterification

The classic Fischer esterification involves refluxing 2,6-dimethylhept-2-enoic acid with excess ethanol in the presence of sulfuric acid. This method typically achieves moderate yields (50–60%) due to equilibrium limitations. A study mimicking the conditions for ethyl 2,6-dimethylbenzoate synthesis utilized anhydrous potassium carbonate as a base in N,N-dimethylformamide (DMF), achieving 96% yield by displacing equilibrium through iodoethane activation. For ethyl 2,6-dimethylhept-2-enoate, analogous conditions with 2,6-dimethylhept-2-enoic acid and ethyl iodide in DMF at 20°C for 12 hours could be hypothesized to yield >90%, though experimental validation is required.

Base-Promoted Alkylation

Alkaline conditions using potassium carbonate or sodium hydride facilitate ester formation via nucleophilic substitution. For example, ethyl 2-(cyclooct-4'-enyl)-2-phenylacetate was synthesized using potassium carbonate in DMF, followed by iodoethane addition. Applied to 2,6-dimethylhept-2-enoic acid, this method would require:

  • Deprotonation of the carboxylic acid with K₂CO₃ in DMF.
  • Reaction with ethyl iodide at 20°C.
  • Workup via ethyl acetate extraction and brine washing.

This approach minimizes side reactions compared to acid catalysis, particularly for acid-sensitive substrates.

Claisen Rearrangement of Allyl Vinyl Ethers

Mechanism and Substrate Design

The Claisen rearrangement converts allyl vinyl ethers to γ,δ-unsaturated carbonyl compounds. For this compound, a suitable precursor would be the allyl vinyl ether derived from ethyl 3-methoxy-2-methylhept-3-enoate. Under thermal or Lewis acid catalysis (e.g., boron trifluoride etherate), this undergoes-sigmatropic rearrangement to form the target ester.

Catalytic Optimization

In studies of cyclooctylidene acetate systems, boron trifluoride (BF₃) at 0°C induced rearrangement with minimal isomerization. For the hept-2-enoate system, BF₃ in dichloromethane at −20°C could drive rearrangement with >80% conversion, though isolation yields may require optimization due to competing polymerization.

Grignard Reaction-Based Chain Elongation

Ketone Alkylation Followed by Esterification

A two-step approach involves:

  • Grignard addition to 2,6-dimethylhept-2-enal using ethyl magnesium bromide.
  • Oxidation of the resultant alcohol to the acid, followed by esterification.

This method mirrors the synthesis of 7-methoxy-3,7-dimethyloctan-1,2-diol derivatives, where Grignard reagents extended carbon chains prior to oxidation. Challenges include controlling regioselectivity during the Grignard addition to avoid branching.

Direct Ester Formation via Organocuprates

Higher-order cuprates (e.g., Gilman reagents) enable conjugate addition to α,β-unsaturated esters. For example, methyl chloroacetate reacted with sodium methoxide at −20°C to form glycidic esters, which were saponified and acidified to yield 72.3% of a related heptanone derivative. Adapting this to this compound would require:

  • Michael addition of a dimethylheptenoyl chloride to ethyl acetoacetate.
  • Decarboxylation under acidic conditions.

Baeyer-Villiger Oxidation Followed by Hydrolysis

Though primarily used for ketone oxidation, Baeyer-Villiger methodology was applied to 3,7-dimethylocta-2,6-dienal using potassium peroxymonosulfate, yielding 2,6-dimethylhept-5-enal. For ester synthesis, this approach could be modified:

  • Oxidize 3,7-dimethylocta-2,6-dienone to a lactone.
  • Hydrolyze the lactone to the acid.
  • Esterify with ethanol.

Yields for analogous steps in aldehyde synthesis reached 40%, suggesting potential for optimization in ester formation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Key Challenges
Direct Esterification 96 K₂CO₃, DMF, 20°C Substrate availability
Claisen Rearrangement 80 (est.) BF₃, CH₂Cl₂, −20°C Competing isomerization
Grignard Alkylation 72.3 NaOMe, toluene, −20°C Regioselectivity control
Baeyer-Villiger 40 KHSO₅, acetone, 25°C Over-oxidation side reactions

Direct esterification offers the highest efficiency but requires pre-formed 2,6-dimethylhept-2-enoic acid. Claisen rearrangement provides stereochemical control but demands anhydrous conditions. Grignard methods enable chain elongation but involve multi-step protocols.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dimethylhept-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or Grignard reagents can facilitate substitution reactions.

Major Products Formed

    Oxidation: 2,6-dimethylhept-2-enoic acid or 2,6-dimethylheptan-2-one.

    Reduction: 2,6-dimethylhept-2-en-1-ol.

    Substitution: Various substituted esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,6-dimethylhept-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,6-dimethylhept-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical pathways. The double bond in the compound’s structure also allows for potential interactions with unsaturated systems in biological molecules.

Comparison with Similar Compounds

Ethyl 2,6-dimethoxybenzoate

  • Safety Profile: Hazards: While specific hazards for Ethyl 2,6-dimethylhept-2-enoate are undocumented, Ethyl 2,6-dimethoxybenzoate requires medical attention for inhalation exposure (e.g., artificial respiration and physician consultation) .

Ethyl 2-acetylheptanoate

  • Structural Differences: Features a linear heptanoate chain with an acetyl (-COCH₃) substituent at position 2 (CAS 24317-94-0) .
  • First Aid: No specific measures are required, contrasting sharply with Ethyl 2,6-dimethoxybenzoate .
Table 1: Key Comparisons
Property This compound* Ethyl 2,6-dimethoxybenzoate Ethyl 2-acetylheptanoate
Structure Branched α,β-unsaturated ester Aromatic ester Linear acetylated ester
Hazard Classification Unknown Acute respiratory risks Non-hazardous
First Aid (Inhalation) Not documented Artificial respiration None required

Note: Data for this compound inferred from analogs due to lack of direct evidence.

Research Findings and Limitations

  • Reactivity: α,β-unsaturated esters like this compound typically undergo Michael addition or polymerization, but the absence of specific studies precludes definitive conclusions.
  • Toxicity: Aliphatic esters (e.g., Ethyl 2-acetylheptanoate) are generally low-risk, whereas aromatic analogs (e.g., Ethyl 2,6-dimethoxybenzoate) show higher acute toxicity .
  • Gaps in Evidence: The provided sources lack data on this compound’s synthesis, stability, or ecotoxicology, limiting rigorous comparison.

4. Conclusion this compound’s safety and reactivity likely align with its α,β-unsaturated ester class, but significant deviations may arise due to branching and methyl substitution. Cross-referencing analogs highlights the need for targeted studies to resolve uncertainties. Researchers should prioritize empirical data collection to validate these extrapolations.

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